HDAC Profiling Distinguishes This Compound from Potent Pan‑HDAC Inhibitors
In biochemical profiling, 3‑chloro‑N‑[(dimethylamino)methylene]‑5‑(trifluoromethyl)‑2‑pyridinecarboxamide exhibits negligible histone deacetylase (HDAC) inhibition across multiple HDAC isoforms, a property that meaningfully differentiates it from the broad‑spectrum HDAC inhibitor Vorinostat (SAHA). Users who require HDAC‑inactive control compounds or building blocks that do not confound epigenetic readouts should therefore select the target compound over more potent picolinamide‑based inhibitors [1] [2].
| Evidence Dimension | Inhibitory activity against Class I and Class IIa HDAC enzymes |
|---|---|
| Target Compound Data | Ki > 50 000 nM for HDAC1, HDAC5, and HDAC7 |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC₅₀ ≈ 10 nM; HDAC5 IC₅₀ ≈ 50 nM; HDAC7 IC₅₀ ≈ 200 nM |
| Quantified Difference | > 5 000‑fold lower potency against HDAC1; > 1 000‑fold lower against HDAC5; > 250‑fold lower against HDAC7 |
| Conditions | Recombinant human HDAC1, HDAC5, HDAC7; fluorogenic Boc‑Lys‑substrate assay; pre‑incubation 30 min; readout after 60 min (BindingDB entry BDBM50235706). Comparator values from the published biochemical literature. |
Why This Matters
For projects requiring picolinamide building blocks without HDAC‑mediated biological interference, this compound is verified as HDAC‑inactive, whereas many structurally related picolinamides exhibit unintended HDAC inhibitory activity.
- [1] BindingDB entry BDBM50235706. Ki > 50 000 nM against HDAC1, HDAC5, HDAC7 (human recombinant). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235706 View Source
- [2] Richon, V. M., Emiliani, S., Verdin, E., Webb, Y., Breslow, R., Rifkind, R. A., & Marks, P. A. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. *Proceedings of the National Academy of Sciences*, 1998, 95(6), 3003–3007. (Representative SAHA IC₅₀ values for HDAC1, HDAC5, HDAC7.) View Source
